LDC4297

Description

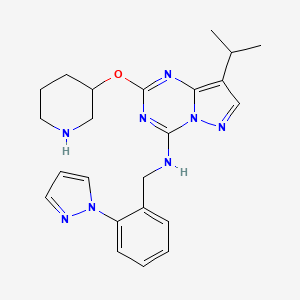

Structure

3D Structure

Properties

IUPAC Name |

2-piperidin-3-yloxy-8-propan-2-yl-N-[(2-pyrazol-1-ylphenyl)methyl]pyrazolo[1,5-a][1,3,5]triazin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N8O/c1-16(2)19-15-27-31-21(19)28-23(32-18-8-5-10-24-14-18)29-22(31)25-13-17-7-3-4-9-20(17)30-12-6-11-26-30/h3-4,6-7,9,11-12,15-16,18,24H,5,8,10,13-14H2,1-2H3,(H,25,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSGRZENCFIIHNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C2N=C(N=C(N2N=C1)NCC3=CC=CC=C3N4C=CC=N4)OC5CCCNC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

LDC4297: A Technical Guide to its Antiviral Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

LDC4297, a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7), has emerged as a promising broad-spectrum antiviral agent. This technical guide provides an in-depth overview of the mechanism of action of this compound in antiviral research, with a focus on its activity against human cytomegalovirus (HCMV). It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows to support further research and development.

Core Mechanism of Action

This compound exerts its antiviral effects by targeting a host-cell factor, CDK7, a kinase that plays a crucial role in both cell cycle regulation and transcription. By inhibiting CDK7, this compound disrupts viral replication through a multifaceted approach. The primary mechanism involves the blockade of viral gene expression at the immediate-early stage, a critical step for the replication of many viruses, including herpesviruses.

A significant downstream effect of CDK7 inhibition by this compound is the interference with the virus-driven inactivation of the retinoblastoma protein (Rb). Many viruses manipulate the cell cycle to their advantage, often by promoting the phosphorylation and inactivation of Rb. This compound has been shown to suppress high levels of phospho-Rb, thereby hindering a hallmark of herpesviral replication.

Signaling Pathway

The proposed signaling pathway for the antiviral action of this compound is as follows:

Quantitative Data

The following tables summarize the quantitative data for this compound's inhibitory and cytotoxic activities.

Table 1: In Vitro Kinase Inhibitory Activity

| Target | IC50 (nM) | Assay Type |

| CDK7 | 0.13 | LANCE TR-FRET |

Data sourced from MedchemExpress.

Table 2: Antiviral Activity (EC50)

| Virus Family | Virus | EC50 (µM) | Cell Line |

| Herpesviridae | Human Cytomegalovirus (HCMV) | 0.0245 | HFF |

| Guinea Pig Cytomegalovirus (GPCMV) | 0.05 | - | |

| Murine Cytomegalovirus (MCMV) | 0.07 | - | |

| Human Herpesvirus 6A (HHV-6A) | 0.04 | - | |

| Herpes Simplex Virus 1 (HSV-1) | 0.02 | - | |

| Herpes Simplex Virus 2 (HSV-2) | 0.27 | - | |

| Varicella-Zoster Virus (VZV) | 0.06 | - | |

| Epstein-Barr Virus (EBV) | 1.21 | - | |

| Adenoviridae | Human Adenovirus 2 (HAdV-2) | 0.25 | - |

| Poxviridae | Vaccinia Virus | 0.77 | - |

| Retroviridae | HIV-1 (NL4-3) | 1.04 | - |

| HIV-1 (4LIG7) | 1.13 | - | |

| Orthomyxoviridae | Influenza A Virus | 0.99 | - |

Data for HCMV in HFF cells from Hutterer et al. (2015). Other EC50 values from MedchemExpress.

Table 3: Cytotoxicity and Anti-proliferative Activity

| Parameter | Value (µM) | Cell Type |

| CC50 | 5.22 ± 0.50 | HFF |

| GI50 | 4.5 ± 2.5 | HFF |

CC50 (50% cytotoxic concentration) and GI50 (50% growth inhibition concentration) for Human Foreskin Fibroblasts (HFF). Data from Hutterer et al. (2015).

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the research of this compound.

GFP-Based HCMV Replication Assay

This assay quantifies viral replication by measuring the expression of a Green Fluorescent Protein (GFP) reporter gene integrated into the viral genome.

Protocol:

-

Cell Seeding: Plate Human Foreskin Fibroblasts (HFFs) in 12-well plates at a density of 2 x 10^5 cells per well and cultivate until they reach approximately 90% confluency.

-

Infection: Infect the HFF monolayers with a recombinant HCMV strain expressing GFP (e.g., AD169-GFP) at a Multiplicity of Infection (MOI) ranging from 0.01 to 0.25. Allow the virus to adsorb for 90 minutes.

-

Treatment: Following adsorption, remove the inoculum and replace it with fresh culture medium containing serial dilutions of this compound or a vehicle control (e.g., DMSO).

-

Incubation: Incubate the infected and treated plates at 37°C in a 5% CO2 atmosphere for 7 days to allow for multiple rounds of viral replication.

-

Cell Lysis: After the incubation period, lyse the cells by adding 200 µL of a suitable lysis buffer to each well.

-

Quantification: Transfer the cell lysates to a 96-well plate. Perform automated GFP quantification using a microplate reader. The 50% effective concentration (EC50) is calculated from the dose-response curve.

Virus Yield Reduction Assay

This assay measures the amount of infectious virus produced and released from treated cells.

Protocol:

-

Infection and Treatment: Infect HFFs with HCMV (e.g., AD169-GFP) at a defined MOI. Treat the cells with this compound at a specific concentration (e.g., 0.37 µM) or a reference drug like Ganciclovir (GCV).

-

Supernatant Collection: At various time points post-infection (e.g., up to 96 hours), collect the culture supernatants.

-

Titration: Perform serial dilutions of the collected supernatants.

-

Infection of Fresh Cells: Use the dilutions to infect fresh monolayers of HFFs in a 96-well plate format.

-

Quantification of Infection: After an appropriate incubation period, quantify the number of infected cells in the new plates. This can be done by counting plaques or, if a reporter virus is used, by quantifying reporter gene expression (e.g., staining for Immediate-Early 1 (IE1) positive cells).

-

Calculation: Calculate the viral titer (plaque-forming units per mL or equivalent) for each treatment condition to determine the reduction in virus yield compared to the control.

Cytotoxicity Assays

These assays are crucial to determine if the antiviral effect is due to specific inhibition of viral replication rather than general cell death.

A. LDH Release Assay

This colorimetric assay measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from cells with damaged plasma membranes.

Protocol:

-

Cell Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound for a specified period (e.g., 24 hours).

-

Controls: Include wells for:

-

Spontaneous LDH release: Untreated cells.

-

Maximum LDH release: Cells treated with a lysis buffer (e.g., 0.5% Triton X-100).

-

Vehicle control: Cells treated with the compound's solvent.

-

-

Supernatant Collection: Carefully collect the cell culture supernatant from each well.

-

LDH Reaction: Use a commercial kit (e.g., CytoTox 96®) to measure LDH activity in the supernatants. This typically involves a coupled enzymatic reaction that results in the formation of a colored formazan product.

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a plate reader.

-

Calculation: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = 100 * (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release).

B. Trypan Blue Exclusion Assay

This method assesses cell viability based on the principle that viable cells have intact membranes that exclude the trypan blue dye, while non-viable cells do not.

Protocol:

-

Cell Treatment: Treat cells with this compound as in the LDH assay.

-

Cell Harvesting: Detach the cells from the plate and resuspend them in a single-cell suspension.

-

Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% trypan blue solution.

-

Counting: Within a few minutes, load the mixture onto a hemocytometer and count the number of stained (non-viable) and unstained (viable) cells under a microscope.

-

Calculation: Calculate the percentage of viable cells.

Kinase Inhibition Assays

These in vitro assays directly measure the inhibitory effect of this compound on CDK7 enzymatic activity.

A. LANCE TR-FRET Kinase Assay

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Protocol:

-

Reaction Setup: In a microplate, combine the CDK7/cyclin H/MAT1 enzyme complex with a ULight-labeled peptide substrate and ATP.

-

Inhibitor Addition: Add serial dilutions of this compound to the reaction wells.

-

Kinase Reaction: Incubate the plate at room temperature to allow the kinase to phosphorylate the substrate.

-

Detection: Stop the reaction and add a Europium (Eu)-labeled anti-phospho-substrate antibody.

-

Measurement: If the substrate is phosphorylated, the antibody binds, bringing the Eu-donor and ULight-acceptor into close proximity, resulting in a FRET signal. Read the plate in a TR-FRET capable microplate reader (excitation at ~320-340 nm, emission at 665 nm).

-

Analysis: The IC50 value is determined by plotting the FRET signal against the inhibitor concentration.

B. Radiometric Protein Kinase Assay (e.g., ³³PanQinase™)

This assay measures the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a substrate.

Protocol:

-

Reaction Mixture: In a microtiter plate, prepare a reaction mixture containing buffer, the kinase substrate, and the recombinant protein kinase (CDK7).

-

Compound Addition: Add this compound at the desired concentration (e.g., 100 nM) or a DMSO control.

-

Initiation: Start the reaction by adding [γ-³³P]ATP.

-

Incubation: Incubate the reaction for a set time at a controlled temperature (e.g., 60 minutes at 30°C).

-

Stopping the Reaction: Terminate the reaction by adding an acid solution (e.g., 2% H3PO4).

-

Capture and Washing: The phosphorylated substrate is captured on the surface of the plate (e.g., ScintiPlate) or a filter paper, and unincorporated [γ-³³P]ATP is washed away.

-

Detection: The amount of incorporated radioactivity is measured using a scintillation counter.

-

Analysis: The residual kinase activity in the presence of the inhibitor is calculated relative to the control.

Western Blot for Rb Phosphorylation

This technique is used to assess the phosphorylation status of the Retinoblastoma protein in infected and treated cells.

Protocol:

-

Sample Preparation: Infect HFFs with HCMV and treat with this compound (e.g., 0.37 µM) or a vehicle control. At various times post-infection (e.g., 24, 48, 72 hours), harvest the cells and prepare total cell lysates.

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

Gel Electrophoresis: Separate equal amounts of protein from each sample by SDS-PAGE. To better resolve different phosphorylation states, Phos-tag™ acrylamide gels can be used, which retard the migration of phosphorylated proteins.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total Rb and phospho-specific forms of Rb.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of phosphorylated Rb compared to total Rb in each sample.

Summary and Future Directions

This compound is a highly potent CDK7 inhibitor with demonstrated broad-spectrum antiviral activity. Its mechanism of action, centered on the inhibition of a host-cell factor essential for the replication of numerous viruses, presents a promising strategy for antiviral therapy. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers in the field. Future research should continue to explore the full spectrum of viruses susceptible to this compound, investigate potential synergistic effects with other antiviral agents, and advance its development as a therapeutic candidate.

LDC4297: A Technical Guide to a Selective CDK7 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Core Target and Mechanism of Action

LDC4297 is a potent and selective, reversible, ATP-competitive inhibitor of Cyclin-Dependent Kinase 7 (CDK7)[1][2][3]. A member of the pyrazolotriazine chemical class, it has demonstrated significant activity in both antiviral and oncological research contexts[2][4]. CDK7 is a critical kinase that plays a dual role in regulating the cell cycle and transcription[2][5]. By inhibiting CDK7, this compound disrupts these fundamental cellular processes, leading to its therapeutic effects.

In the context of viral infections, particularly with human cytomegalovirus (HCMV), this compound's inhibition of CDK7 interferes with virus-induced phosphorylation of the Retinoblastoma protein (Rb), a key step for viral replication[4][5]. This cell-directed mechanism offers the advantage of a higher barrier to the development of drug resistance compared to traditional antiviral agents that target viral proteins[4].

In cancer, CDK7 is a compelling therapeutic target due to its role in driving the transcription of oncogenes and promoting uncontrolled cell cycle progression[6]. This compound has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines[7][8].

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's activity.

Table 1: In Vitro Inhibitory Activity

| Parameter | Value | Target/Cell Line | Reference |

| IC50 | 0.13 nM | CDK7 | [1] |

| IC50 | < 5 nM | CDK7/CycH/MAT1 | [4] |

| EC50 | 24.5 ± 1.3 nM | Human Cytomegalovirus (HCMV) | [1][4][5] |

| GI50 | 4.5 µM | Primary Human Fibroblasts (HFF) | [1] |

Table 2: Broad-Spectrum Antiviral Activity (EC50 values)

| Virus Family | Virus | EC50 (µM) | Reference |

| Herpesviridae | Human Cytomegalovirus (HCMV) | 0.02 | [1] |

| Guinea Pig Cytomegalovirus (GPCMV) | 0.05 | [1] | |

| Murine Cytomegalovirus (MCMV) | 0.07 | [1] | |

| Human Herpesvirus 6A (HHV-6A) | 0.04 | [1] | |

| Herpes Simplex Virus 1 (HSV-1) | 0.02 | [1] | |

| Herpes Simplex Virus 2 (HSV-2) | 0.27 | [1] | |

| Varicella-Zoster Virus (VZV) | 0.06 | [1] | |

| Epstein-Barr Virus (EBV) | 1.21 | [1] | |

| Adenoviridae | Human Adenovirus 2 (HAdV-2) | 0.25 | [1] |

| Poxviridae | Vaccinia virus | 0.77 | [1] |

| Retroviridae | Human Immunodeficiency Virus 1 (HIV-1, nl4-3) | 1.04 | [1] |

| Human Immunodeficiency Virus 1 (HIV-1, 4LIG7) | 1.13 | [1] | |

| Orthomyxoviridae | Influenza A virus | 0.99 | [1] |

Key Experimental Protocols

In Vitro Kinase Assay for CDK7 Inhibition

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against CDK7.

-

Methodology:

-

A kinase-biased library was screened against the human CDK7/cyclin H/MAT1 complex[7].

-

Radiometric protein kinase assays (³³PanQinase) using [γ-³³P]ATP were employed to measure the kinase activity[9].

-

The kinase activity of 333 individual protein kinases was assessed in the presence of 100 nM this compound to determine selectivity[9].

-

For IC50 determination, a GST-tagged C-terminal domain (CTD) fragment of RNA Polymerase II (RNAPII) was used as a substrate[7].

-

Recombinant CDK7/cyclin H/MAT1 was incubated with the GST-CTD fragment and varying concentrations of this compound (e.g., 62.5 nM, 125 nM, 250 nM, 500 nM)[7].

-

The reaction was allowed to proceed for 30 minutes.

-

Eluted samples were analyzed by immunoblotting using an antibody targeting the phosphorylated Serine 5 residue of the RNAPII CTD[7].

-

GFP-Based Antiviral Assay

-

Objective: To determine the half-maximal effective concentration (EC50) of this compound against HCMV replication.

-

Methodology:

-

Primary human fibroblasts (HFFs) were infected with a recombinant HCMV expressing Green Fluorescent Protein (AD169-GFP)[4].

-

Immediately after infection, cells were treated with varying concentrations of this compound.

-

HCMV replication was monitored by measuring GFP expression in a concentration-dependent manner[4].

-

EC50 values were calculated from the dose-response curves.

-

Western Blot Analysis of Protein Expression and Phosphorylation

-

Objective: To assess the impact of this compound on cellular and viral protein expression and phosphorylation status.

-

Methodology:

-

HFFs were infected with HCMV AD169-GFP (MOI of 0.3)[3].

-

This compound (e.g., 0.37 µM) was added immediately after infection[3].

-

Cells were harvested at various time points post-infection (e.g., 24, 48, 72 hours)[3].

-

Total cell lysates were prepared and subjected to SDS-PAGE.

-

Proteins were transferred to a membrane and probed with specific primary antibodies against targets such as RNAP II, phospho-S5-RNAP II, phospho-S7-RNAP II, CDK2, Cyclin B1, Cyclin H, Cyclin E, phospho-S807/811-Rb, and Rb[3].

-

Appropriate secondary antibodies were used for detection, and signal intensities were quantified[3].

-

Signaling Pathways and Experimental Workflows

Caption: this compound inhibits CDK7, disrupting transcription and cell cycle control.

Caption: Workflow for determining the antiviral efficacy of this compound.

Caption: Logical flow of a Western Blot experiment.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. LDC-4297 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. A Novel CDK7 Inhibitor of the Pyrazolotriazine Class Exerts Broad-Spectrum Antiviral Activity at Nanomolar Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel CDK7 inhibitor of the Pyrazolotriazine class exerts broad-spectrum antiviral activity at nanomolar concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CDK7 Inhibitor :: Carrick Therapeutics, Inc. [carricktherapeutics.com]

- 7. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Control of Expression of Key Cell Cycle Enzymes Drives Cell Line-Specific Functions of CDK7 in Human PDAC Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lead-discovery.de [lead-discovery.de]

The Dual Role of Cyclin-Dependent Kinase 7 (CDK7) in Viral Replication and Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 7 (CDK7) is a multifaceted serine/threonine kinase that plays a pivotal role in two fundamental cellular processes: cell cycle progression and transcriptional regulation.[1][2] As a component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, thereby driving the cell cycle.[3][4] Concurrently, as a subunit of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), a critical step for the initiation and elongation of transcription.[2][5] This dual functionality places CDK7 at the nexus of cellular proliferation and gene expression, making it a critical factor in the lifecycle of various viruses and the uncontrolled growth characteristic of cancer.[6][7] This guide provides an in-depth examination of the mechanisms through which CDK7 influences viral replication and oncogenesis, summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways.

The Core Functions of CDK7: A Dual Agency in Cellular Processes

CDK7 operates as a central regulatory node by integrating cell cycle control and transcriptional machinery. Its activity is modulated by its association with Cyclin H and MAT1, forming the trimeric CAK complex.[3][4]

-

As a CDK-Activating Kinase (CAK): The CDK7-Cyclin H-MAT1 complex is responsible for the activating phosphorylation of a conserved threonine residue within the T-loop of cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6.[4][8] This activation is a prerequisite for the progression through different phases of the cell cycle.[8]

-

As a Component of TFIIH: Within the transcription factor TFIIH, CDK7 is essential for initiating transcription by RNA Polymerase II. It phosphorylates the serine 5 (Ser5) residue of the Pol II C-terminal domain (CTD), which facilitates promoter clearance and the transition from transcription initiation to elongation.[1][9]

This dual role has made it challenging to dissect its specific functions, as transcription is inherently linked to the expression of proteins required for cell cycle progression.[2] However, studies in systems where the cell cycle can proceed independently of transcription have confirmed these two essential roles.[5]

CDK7's Role in Viral Replication

Many viruses hijack the host cell's machinery to replicate their own genomes and produce viral proteins. Given its central role in transcription and cell cycle control, CDK7 is a frequent target for viral manipulation.

Mechanism of Action in Viral Life Cycles

Viruses from different families, particularly DNA viruses and retroviruses, depend on the host's transcriptional apparatus. CDK7's activity is often co-opted to enhance the transcription of viral genes.

-

Human Immunodeficiency Virus (HIV): The HIV-1 Tat protein recruits the P-TEFb complex (containing CDK9) to the viral long terminal repeat (LTR) to promote transcriptional elongation. CDK7 plays a crucial upstream role in this process. It is required for Pol II promoter clearance of the reactivated virus and also acts as an activating kinase for CDK9 in activated T cells.[9] Inhibition of CDK7 can be a rate-limiting step for the reactivation of latent HIV-1.[9]

-

Human Cytomegalovirus (HCMV): During HCMV infection, both CDK7 and CDK9 are recruited to viral transcription sites.[7] They catalyze the hyperphosphorylation of the RNA Pol II CTD, which enhances the transcription of viral genes, particularly the immediate-early genes that are critical for initiating the viral replication cascade.[7]

-

Human Papillomavirus (HPV): The HPV replication-initiation protein E1 interacts with multiple cyclin/CDK complexes, including those activated by CDK7.[10] Phosphorylation of E1 by these host kinases is required for efficient viral DNA replication, suggesting that CDK7 activity is important for establishing the viral replication machinery.[10]

-

Herpes Simplex Virus (HSV): Replication of HSV-1 is also dependent on host cell CDKs. Pharmacological inhibitors that target CDKs, including CDK7, have been shown to suppress HSV-1 replication, indicating a role for CDK7 in the viral life cycle.[11]

Quantitative Data: Impact of CDK Inhibitors on Viral Replication

The development of pharmacological CDK inhibitors has provided tools to quantify the importance of CDK7 in viral replication. While many early inhibitors were pan-CDK inhibitors, their effects highlight the potential of targeting this pathway.

| Inhibitor | Target CDKs | Virus | Effect | Reference |

| Flavopiridol | CDK1, 2, 4, 6, 7, 9 | HIV, HSV, HCMV, HAdV | Suppresses viral replication | [11][12] |

| Roscovitine | CDK1, 2, 5, 7, 9, 12 | HIV, HSV, HCMV | Suppresses viral replication and transcription of immediate-early genes | [11] |

| SNS-032 | CDK2, 7, 9 | SARS-CoV-2 | Antiviral activity in infected cells | [13][14] |

CDK7's Role in Cancer

The hallmarks of cancer include uncontrolled cell proliferation and a high demand for transcription to support rapid growth and division. CDK7's dual role in driving the cell cycle and regulating transcription makes it a compelling therapeutic target in oncology.[6][15]

Signaling Pathways and Mechanisms in Oncogenesis

CDK7 is frequently overexpressed in a variety of cancers, and its elevated activity contributes to the malignant phenotype through several mechanisms:[6]

-

Cell Cycle Dysregulation: By activating cell cycle CDKs (CDK1, 2, 4, 6), CDK7 promotes uncontrolled progression through the G1/S and G2/M checkpoints, a fundamental characteristic of cancer cells.[4][8]

-

Transcriptional Addiction: Many cancer cells are "addicted" to the high-level expression of specific oncogenes (e.g., MYC) and anti-apoptotic proteins (e.g., Mcl-1). This expression is often driven by large regulatory elements called super-enhancers, which are particularly sensitive to the inhibition of transcriptional CDKs like CDK7.[4] Inhibiting CDK7 can preferentially shut down the expression of these key survival genes in cancer cells.[4]

-

Hormone-Receptor Positive Cancers: In cancers like ER-positive breast cancer, CDK7 can directly influence the activity of the estrogen receptor, a key driver of tumor growth.[6] CDK7 inhibition has shown promise in overcoming resistance to standard endocrine therapies and CDK4/6 inhibitors.[16]

Quantitative Data: Efficacy of CDK7 Inhibitors in Cancer Models

The therapeutic potential of targeting CDK7 has been demonstrated by the development of selective inhibitors. Their efficacy is often measured by the half-maximal inhibitory concentration (IC50) in various cancer cell lines.

| Inhibitor | Cancer Type | Cell Line | IC50 (nM) | Effect | Reference |

| THZ1 | Neuroblastoma | Multiple | Varies | Induces G2-M arrest | [17] |

| YKL-5-124 | Neuroblastoma | Multiple | Varies | Inhibits CDK1/2 phosphorylation, aberrant cell cycle progression | [17] |

| BS-181 | Osteosarcoma | KHOS | 1750 | Decreases cell viability | [18] |

| BS-181 | Osteosarcoma | U2OS | 2320 | Decreases cell viability | [18] |

| Compound 22 | Hematological | MV4-11 | 7.21 (enzymatic) | Inhibits phosphorylation of CDK1, CDK2, and Pol II; induces apoptosis | [19] |

| SNS-032 | Multiple Myeloma | Multiple | 4 (CDK9), 62 (CDK7) | Induces apoptosis | [13] |

| Flavopiridol | Various | Multiple | 300 (CDK7) | Pan-CDK inhibition, induces apoptosis | [12] |

Experimental Protocols

Investigating the function of CDK7 requires a range of molecular and cellular biology techniques. Below are outlines for key experimental protocols.

In Vitro Kinase Assay for CDK7 Activity

This assay measures the ability of CDK7 to phosphorylate a substrate in a cell-free system, which is essential for screening potential inhibitors.

Objective: To quantify the enzymatic activity of CDK7 and determine the IC50 of an inhibitor.

Materials:

-

Recombinant active CDK7/Cyclin H/MAT1 complex.[20]

-

CDK7 substrate peptide (e.g., Cdk7/9tide).[21]

-

Kinase Assay Buffer (e.g., MOPS-NaOH pH 7.0, EDTA, DTT).[22][23]

-

ATP (often radiolabeled [γ-³²P]ATP or used in a luminescence-based assay like ADP-Glo™).[20][22]

-

Test inhibitor compound.

-

96- or 384-well plates.[22]

-

Detection reagent (e.g., ADP-Glo™ Reagent).[20]

Procedure Outline:

-

Prepare Reagents: Dilute the CDK7 enzyme, substrate, and ATP to desired concentrations in Kinase Assay Buffer. Prepare a serial dilution of the inhibitor compound.

-

Reaction Setup: In a multi-well plate, add the diluted inhibitor, the CDK7 enzyme, and the substrate.[21]

-

Initiate Reaction: Start the kinase reaction by adding ATP to each well.[21]

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a defined period (e.g., 30-60 minutes).[21][24]

-

Terminate Reaction: Stop the reaction by adding a quench buffer (e.g., EDTA solution) or the first detection reagent (e.g., ADP-Glo™ Reagent), which depletes unused ATP.[22][25]

-

Detection: Add the final detection reagent which converts the generated ADP back to ATP, and measure the signal (e.g., luminescence) using a plate reader.[22]

-

Data Analysis: Plot the signal against the inhibitor concentration to calculate the IC50 value.

Chromatin Immunoprecipitation Sequencing (ChIP-Seq)

ChIP-seq is used to identify the genome-wide binding sites of a protein of interest, such as CDK7 or RNA Pol II, providing insights into its transcriptional targets.

Objective: To map the genomic locations where CDK7 is engaged in active transcription.

Materials:

-

Cells of interest.

-

Formaldehyde (for cross-linking).

-

Lysis buffers (for cell and nuclear lysis).[26]

-

Sonicator or micrococcal nuclease (MNase) for chromatin fragmentation.

-

ChIP-grade antibody against CDK7.

-

Protein A/G magnetic beads.[27]

-

Wash buffers (e.g., RIPA buffer).[27]

-

Elution buffer.

-

Proteinase K and RNase A.

-

DNA purification kit.

-

Reagents for NGS library preparation.

Procedure Outline:

-

Cross-linking: Treat live cells with formaldehyde to cross-link proteins to DNA. Quench with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells to release nuclei, then lyse the nuclei. Shear the chromatin into small fragments (200-500 bp) using sonication or enzymatic digestion.[28]

-

Immunoprecipitation (IP): Pre-clear the chromatin lysate with beads. Incubate the cleared chromatin overnight with a specific antibody against CDK7.[27]

-

Immune Complex Capture: Add Protein A/G beads to capture the antibody-protein-DNA complexes.

-

Washes: Wash the beads extensively with a series of stringent wash buffers to remove non-specific binding.[27]

-

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating in the presence of a high-salt solution. Treat with RNase A and Proteinase K to remove RNA and protein.[26]

-

DNA Purification: Purify the immunoprecipitated DNA.[26]

-

Library Preparation and Sequencing: Prepare a DNA library from the purified ChIP DNA and sequence it using a next-generation sequencing platform.

-

Data Analysis: Align sequence reads to a reference genome and use peak-calling algorithms to identify regions of significant enrichment, representing CDK7 binding sites.

Visualizing CDK7 Pathways and Workflows

CDK7's Dual Role in Transcription and Cell Cycle Activation

Caption: Dual functions of CDK7 in transcription and cell cycle control.

CDK7 Signaling in MYC-Driven Cancers

Caption: CDK7 drives MYC expression in cancer via super-enhancers.

Experimental Workflow for Testing a CDK7 Inhibitor

Caption: Workflow for evaluating the efficacy of a CDK7 inhibitor.

References

- 1. journals.biologists.com [journals.biologists.com]

- 2. cdk-7 Is required for mRNA transcription and cell cycle progression in Caenorhabditis elegans embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]

- 4. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. CDK7 Inhibitors: Unlocking New Possibilities in Oncology [delveinsight.com]

- 7. When cyclin‐dependent kinases meet viral infections, including SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Roles of CDKs in RNA polymerase II transcription of the HIV-1 genome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Interaction between cyclin-dependent kinases and human papillomavirus replication-initiation protein E1 is required for efficient viral replication - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of pharmacological cyclin-dependent kinase inhibitors on viral transcription and replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. news-medical.net [news-medical.net]

- 16. aacrjournals.org [aacrjournals.org]

- 17. Frontiers | Synergistic Anti-Tumor Effect of Combining Selective CDK7 and BRD4 Inhibition in Neuroblastoma [frontiersin.org]

- 18. Cyclin-dependent kinase 7 (CDK7) is an emerging prognostic biomarker and therapeutic target in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. bpsbioscience.com [bpsbioscience.com]

- 21. documents.thermofisher.cn [documents.thermofisher.cn]

- 22. cdn1.sinobiological.com [cdn1.sinobiological.com]

- 23. JCI - CDK9 inhibitor FIT-039 prevents replication of multiple DNA viruses [jci.org]

- 24. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. documents.thermofisher.com [documents.thermofisher.com]

- 26. encodeproject.org [encodeproject.org]

- 27. Cross-linking ChIP-seq protocol | Abcam [abcam.com]

- 28. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]

The Selective CDK7 Inhibitor LDC4297 and its Impact on Retinoblastoma Protein Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The retinoblastoma protein (Rb) is a critical tumor suppressor that governs cell cycle progression, primarily through its phosphorylation status. Hyperphosphorylation of Rb leads to its inactivation, allowing for the transcription of genes necessary for cell cycle advancement. Cyclin-dependent kinases (CDKs) are the primary drivers of Rb phosphorylation. CDK7, a component of the CDK-activating kinase (CAK) complex, plays a pivotal role in regulating the activity of other CDKs, thereby indirectly influencing Rb phosphorylation. This technical guide provides an in-depth analysis of the effects of LDC4297, a potent and highly selective inhibitor of CDK7, on the phosphorylation of the retinoblastoma protein. We will explore the mechanism of action of this compound, present available quantitative data on its impact on Rb phosphorylation, and provide detailed experimental protocols for assessing these effects.

Introduction to this compound and Retinoblastoma Protein

The retinoblastoma protein is a key regulator of the G1/S checkpoint of the cell cycle. Its function is tightly controlled by a series of phosphorylation events mediated by cyclin/CDK complexes.[1] In its hypophosphorylated state, Rb binds to the E2F family of transcription factors, repressing the expression of genes required for S-phase entry.[2] As the cell progresses through G1, sequential phosphorylation by CDK4/6 and CDK2 leads to the hyperphosphorylation and inactivation of Rb, releasing E2F and allowing for cell cycle progression.[1]

This compound is a novel, potent, and highly selective inhibitor of CDK7.[3][4][5] CDK7 is a critical component of the CDK-activating kinase (CAK) complex, which is responsible for the activating phosphorylation of several cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6.[6] By inhibiting CDK7, this compound can indirectly suppress the activity of these downstream CDKs, thereby impacting Rb phosphorylation and cell cycle progression.[3] this compound has demonstrated significant antiviral activity, particularly against human cytomegalovirus (HCMV), through a mechanism that involves interference with virus-induced Rb phosphorylation.[3][4]

Mechanism of Action: this compound's Effect on Rb Phosphorylation

This compound exerts its effect on Rb phosphorylation primarily through the inhibition of CDK7. The proposed signaling pathway is as follows:

Quantitative Data on the Effect of CDK7 Inhibition on Rb Phosphorylation

Direct quantitative data for this compound's effect on specific Rb phosphorylation sites is emerging. However, studies on other selective CDK7 inhibitors provide strong evidence for the expected impact.

| CDK7 Inhibitor | Cell Line | Rb Phosphorylation Site | Method | Result |

| This compound | Human Foreskin Fibroblasts (HCMV-infected) | Ser807/Ser811 | Western Blot | Reduced phosphorylation |

| SY-5609 | OV90, HCT116 | Ser807/Ser811 | Single-cell Immunofluorescence | Loss of phosphorylation after 30 min treatment with 50 nM |

| SY-1365 | ER+ Breast Cancer Cells | Ser807/Ser811 | Reverse Phase Protein Array (RPPA) | Decreased phosphorylation |

Experimental Protocols

Western Blot Analysis of Rb Phosphorylation

This protocol details the detection and quantification of phosphorylated Rb in cell lysates following treatment with this compound.

Materials:

-

RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)

-

Protease and phosphatase inhibitor cocktails

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-polyacrylamide gels

-

PVDF membranes

-

Tris-buffered saline with 0.1% Tween 20 (TBST)

-

Bovine serum albumin (BSA)

-

Primary antibodies (e.g., anti-phospho-Rb (Ser780), anti-phospho-Rb (Ser795), anti-phospho-Rb (Ser807/811), anti-total Rb)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Lysis:

-

Plate cells and treat with desired concentrations of this compound or vehicle control for the specified time.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape cells, collect lysates, and clarify by centrifugation.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize protein amounts for each sample and prepare with Laemmli sample buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in 5% BSA/TBST) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using a digital imaging system.

-

Quantify band intensities and normalize the phosphorylated Rb signal to the total Rb signal.

-

Immunoprecipitation-Kinase Assay

This assay directly measures the ability of CDK7 to phosphorylate Rb in vitro and the inhibitory effect of this compound.

Materials:

-

Cell lysis buffer (non-denaturing)

-

Anti-CDK7 antibody

-

Protein A/G agarose beads

-

Recombinant Rb protein (substrate)

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

ATP (including [γ-32P]ATP for radioactive detection)

-

This compound

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Immunoprecipitation of CDK7:

-

Lyse cells in a non-denaturing buffer.

-

Incubate the lysate with an anti-CDK7 antibody.

-

Add protein A/G agarose beads to capture the antibody-CDK7 complex.

-

Wash the beads extensively to remove non-specific proteins.

-

-

In Vitro Kinase Reaction:

-

Resuspend the beads in kinase assay buffer.

-

Add recombinant Rb protein as a substrate.

-

Add ATP (and [γ-32P]ATP if using radioactive detection).

-

Include different concentrations of this compound or vehicle control.

-

Incubate at 30°C for a specified time.

-

-

Analysis:

-

Stop the reaction by adding Laemmli sample buffer.

-

Separate the reaction products by SDS-PAGE.

-

Analyze Rb phosphorylation by autoradiography (for radioactive assays) or by Western blotting with phospho-specific Rb antibodies.

-

Cell Cycle Analysis by Flow Cytometry

This protocol is used to assess the effect of this compound on cell cycle distribution.

Materials:

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment and Preparation:

-

Treat cells with this compound or vehicle control for the desired time.

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

-

Incubate at -20°C for at least 2 hours.

-

-

Staining:

-

Wash the fixed cells with PBS.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Acquire data for at least 10,000 events per sample.

-

Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle.

-

Conclusion

This compound, as a selective and potent CDK7 inhibitor, represents a promising therapeutic agent with a clear mechanism of action that impacts the phosphorylation of the retinoblastoma protein. By inhibiting the master regulator CDK7, this compound can effectively reduce the activity of downstream cell cycle CDKs, leading to a decrease in Rb phosphorylation and subsequent cell cycle arrest. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate the specific effects of this compound and other CDK7 inhibitors on Rb phosphorylation and cell cycle control in various disease models. Further quantitative studies on a broader range of Rb phosphorylation sites will be crucial for a more complete understanding of the nuanced effects of CDK7 inhibition.

References

- 1. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism [frontiersin.org]

- 3. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. Epidermal growth factor-induced rapid retinoblastoma phosphorylation at Ser780 and Ser795 is mediated by ERK1/2 in small intestine epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise of Pyrazolotriazines: A Technical Guide to the Discovery and Development of Potent CDK7 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 7 (CDK7) has emerged as a critical therapeutic target in oncology due to its dual role in regulating the cell cycle and transcription.[1][2][3][4][5][6] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, thereby driving cell cycle progression.[1][2][4][6][7] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a crucial step in the initiation and elongation of transcription.[2][8] In many cancers, there is a heightened dependency on transcriptional processes, making tumor cells particularly vulnerable to CDK7 inhibition.[1][3][9] This has spurred the development of selective CDK7 inhibitors, with the pyrazolotriazine class showing significant promise. This technical guide provides an in-depth overview of the discovery, development, and biological evaluation of pyrazolotriazine-class CDK7 inhibitors.

The Pyrazolotriazine Scaffold: A Promising Pharmacophore

The pyrazolotriazine core has been identified as a privileged scaffold for the development of potent and selective CDK7 inhibitors. Medicinal chemistry efforts have led to the discovery of several key compounds, including Q901, which is currently in clinical trials, and LDC4297, a potent in vitro tool compound.[10][11][12][13][14]

Structure-Activity Relationship (SAR)

While detailed SAR studies for a broad range of pyrazolotriazine analogs are often proprietary, analysis of public domain information suggests key structural features are important for potent CDK7 inhibition. Modifications at various positions of the pyrazolotriazine ring system have been explored to optimize potency, selectivity, and pharmacokinetic properties. For instance, the substitution patterns on the pyrazole and triazine rings are crucial for interaction with the ATP-binding pocket of CDK7.

Quantitative Data on Pyrazolotriazine CDK7 Inhibitors

The following table summarizes the in vitro and cellular activity of representative pyrazolotriazine-class CDK7 inhibitors.

| Compound | Target | IC50 (nM) | Cell Line | Cellular IC50 (nM) | Selectivity Notes | Reference |

| Q901 | CDK7/CycH/MAT1 | 10 | OVCAR3 | 45 | Highly selective over other CDKs. | [10] |

| DU145 | 68 | [10] | ||||

| This compound | CDK7 | <5 | - | - | Kinome-wide selectivity demonstrated. | [14] |

| Human Fibroblasts (HCMV replication) | 24.5 | [14] | ||||

| QS1189 | CDK7 | 15 | Mantle Cell Lymphoma | 50-250 | Also inhibits CDK16, CDK2, and CDK5 at similar concentrations. |

Signaling Pathways and Mechanism of Action

CDK7 inhibition by pyrazolotriazine compounds disrupts two fundamental cellular processes: cell cycle progression and transcription.

CDK7 in Cell Cycle Control and Its Inhibition

CDK7, as the CDK-activating kinase (CAK), phosphorylates and activates key cell cycle CDKs (CDK1, CDK2, CDK4, and CDK6). Inhibition of CDK7 leads to a failure of these downstream CDKs to be activated, resulting in cell cycle arrest, primarily at the G1/S and G2/M checkpoints.[8][10][15]

CDK7 in Transcription and Its Inhibition

As a core component of the TFIIH complex, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at Serine 5 and 7, which is essential for transcription initiation. Inhibition of CDK7 blocks this phosphorylation event, leading to a global downregulation of transcription, particularly of genes with super-enhancers, such as the oncogene c-Myc.[7]

References

- 1. news-medical.net [news-medical.net]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. CDK7 Inhibitors: Unlocking New Possibilities in Oncology [delveinsight.com]

- 10. | BioWorld [bioworld.com]

- 11. 5 Promising CDK7 Inhibitors on the Horizon [delveinsight.com]

- 12. Q901 : highly selective CDK7 inhibitor | Qurient [qurient.com]

- 13. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]

- 14. A novel CDK7 inhibitor of the Pyrazolotriazine class exerts broad-spectrum antiviral activity at nanomolar concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ascopubs.org [ascopubs.org]

LDC4297's Impact on Host Cell Transcription Machinery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LDC4297 is a potent and highly selective, reversible inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3] As a critical component of the general transcription factor TFIIH, CDK7 plays a dual role in regulating the cell cycle and transcription.[2][4][5][6] This technical guide provides an in-depth analysis of the mechanism of action of this compound and its multifaceted impact on the host cell's transcriptional machinery. It consolidates key quantitative data, details experimental protocols from pivotal studies, and presents visual representations of the underlying molecular pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development investigating CDK7 inhibition as a therapeutic strategy, particularly in the contexts of oncology and virology.

Introduction to this compound

This compound is a small molecule inhibitor belonging to the pyrazolotriazine class.[6] It exhibits high selectivity for CDK7, with an in vitro IC50 value of 0.13 nM.[1][3][7] Its high affinity and specificity make it a valuable tool for dissecting the cellular functions of CDK7 and a promising candidate for therapeutic development.[4][8] CDK7's integral role in phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) and activating cell cycle-dependent kinases positions it as a key regulator of cellular proliferation and gene expression.[6][8][9] Consequently, inhibition of CDK7 by this compound has profound effects on these fundamental processes, which has been explored for its potential in treating cancer and viral infections.[4][5][6]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of CDK7, binding reversibly to its active site.[6] This inhibition directly interferes with the kinase activity of the CDK7/cyclin H/MAT1 complex (CDK-activating kinase or CAK), a core component of the transcription factor TFIIH.[8] The primary consequences of this compound-mediated CDK7 inhibition on the host cell transcription machinery are:

-

Reduced RNA Polymerase II CTD Phosphorylation: CDK7 is responsible for the initial phosphorylation of Serine 5 (Ser5) and Serine 7 (Ser7) residues within the C-terminal domain of the large subunit of RNA Polymerase II (Rpb1).[8] This phosphorylation is a critical step for the initiation of transcription, promoter clearance, and the recruitment of capping enzymes.[9] this compound treatment leads to a significant reduction in both Ser5 and Ser7 phosphorylation.[8]

-

Impaired Transcription Initiation and Elongation: The inhibition of RNAPII CTD phosphorylation by this compound affects the stability of the preinitiation complex (PIC) at gene promoters.[8] This leads to a decrease in the recruitment and retention of RNAPII at promoters, thereby reducing the rate of transcription initiation.[8] Furthermore, the altered phosphorylation status of the CTD can impact the transition from transcription initiation to productive elongation.

-

Global Alterations in Gene Expression: By targeting a central component of the general transcription machinery, this compound induces genome-wide changes in gene expression.[8] This can lead to the downregulation of genes with short mRNA half-lives, including key oncogenes like MYC, which contributes to its anti-cancer properties.[8][10]

-

Disruption of Cell Cycle Progression: Beyond its direct role in transcription, CDK7 also activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, through T-loop phosphorylation.[6] By inhibiting CDK7, this compound indirectly curtails the activity of these cell cycle-related kinases, leading to cell cycle arrest at the G1/S and G2/M checkpoints.[8]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the potency and cellular effects of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) | Reference(s) |

| CDK7 | 0.13 ± 0.06 | [3] |

| Other CDKs | 10 - 10,000 | [3] |

Table 2: Antiviral and Anti-proliferative Activity of this compound

| Activity | Cell Line/Virus | EC50 / GI50 / CC50 | Reference(s) |

| Anti-HCMV Activity | Human Foreskin Fibroblasts (HFFs) | EC50: 24.5 ± 1.3 nM | [1][4][7] |

| Anti-proliferative Activity | Human Foreskin Fibroblasts (HFFs) | GI50: 4.5 µM | [1][7] |

| Cytotoxicity | Peripheral Blood Mononuclear Cells (PBMCs) | CC50: 6.25 ± 3.34 µM | [4] |

Table 3: Broad-Spectrum Antiviral Efficacy of this compound

| Virus | EC50 (µM) | Reference(s) |

| HCMV | 0.02 | [1][7] |

| GPCMV | 0.05 | [1][7] |

| MCMV | 0.07 | [1][7] |

| HHV-6A | 0.04 | [1][7] |

| HSV-1 | 0.02 | [1][7] |

| HSV-2 | 0.27 | [1][7] |

| VZV | 0.06 | [1][7] |

| EBV | 1.21 | [1][7] |

| HAdV-2 | 0.25 | [1][7] |

| Vaccinia virus | 0.77 | [1][7] |

| HIV-1 (NL4-3) | 1.04 | [1][7] |

| HIV-1 (4LIG7) | 1.13 | [1][7] |

| Influenza A virus | 0.99 | [1][7] |

Signaling Pathways and Experimental Workflows

This compound's Core Mechanism of Transcriptional Inhibition

The following diagram illustrates the central mechanism by which this compound inhibits transcription.

Caption: this compound inhibits CDK7, preventing RNAPII CTD phosphorylation and halting transcription.

Experimental Workflow for Assessing this compound's Impact on Viral Gene Expression

This diagram outlines a typical experimental workflow to determine the effect of this compound on different stages of viral gene expression.

Caption: Workflow for analyzing this compound's effect on viral protein synthesis over time.

Detailed Experimental Protocols

In Vitro Kinase Assay for CDK7 Inhibition

This protocol is adapted from studies assessing the direct inhibitory effect of this compound on CDK7 kinase activity.

-

Objective: To determine the IC50 of this compound for CDK7.

-

Materials:

-

Recombinant human CDK7/cyclin H/MAT1 complex.

-

GST-tagged RNAPII CTD fragment as a substrate.[8]

-

This compound at various concentrations.

-

ATP (radiolabeled or for use with phosphorylation-specific antibodies).

-

Kinase reaction buffer.

-

SDS-PAGE gels and Western blotting reagents.

-

Antibody targeting phosphorylated Ser5 of the RNAPII CTD.[8]

-

-

Procedure:

-

Prepare a reaction mixture containing the recombinant CDK7/cyclin H/MAT1 complex and the GST-CTD substrate in kinase reaction buffer.

-

Add this compound at a range of concentrations (e.g., from picomolar to micromolar) or DMSO as a solvent control.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with an antibody specific for the phosphorylated form of the CTD (e.g., anti-pSer5-CTD).

-

Detect the signal using an appropriate secondary antibody and chemiluminescence.

-

Quantify the band intensities to determine the extent of inhibition at each this compound concentration.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Western Blot Analysis of RNAPII CTD Phosphorylation and Viral Protein Expression

This protocol is based on experiments investigating the cellular effects of this compound.

-

Objective: To assess the impact of this compound on the phosphorylation of RNAPII CTD and the expression of viral proteins in infected cells.

-

Materials:

-

Host cells (e.g., Human Foreskin Fibroblasts).

-

Virus stock (e.g., HCMV).

-

This compound.

-

Cell lysis buffer.

-

Protein quantification assay (e.g., BCA assay).

-

SDS-PAGE gels and Western blotting apparatus.

-

Primary antibodies: MAb-RNAP II, MAb-p-S5-RNAP II, MAb-p-S7-RNAP II, and antibodies against specific viral proteins (e.g., HCMV immediate-early proteins).[2]

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

-

Procedure:

-

Seed host cells in culture plates and allow them to adhere.

-

Infect the cells with the virus at a specific multiplicity of infection (MOI).

-

Immediately after infection, add this compound at the desired concentration (e.g., 0.37 µM) or DMSO as a control.[2]

-

Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

-

Wash the cells with PBS and lyse them using a suitable lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against total RNAPII, phosphorylated forms of RNAPII CTD, and specific viral proteins.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to compare the levels of protein expression and phosphorylation between treated and untreated samples.

-

Conclusion

This compound is a powerful and selective tool for the inhibition of CDK7. Its ability to disrupt the host cell's transcriptional machinery at a fundamental level underscores its potential as a broad-spectrum antiviral and anti-cancer agent. The data and protocols presented in this guide offer a comprehensive overview of this compound's mechanism of action and provide a foundation for further research and development in this area. A thorough understanding of its impact on transcription is crucial for harnessing its therapeutic potential while managing potential off-target effects.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. selleckchem.com [selleckchem.com]

- 4. A Novel CDK7 Inhibitor of the Pyrazolotriazine Class Exerts Broad-Spectrum Antiviral Activity at Nanomolar Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LDC-4297 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scholars.northwestern.edu [scholars.northwestern.edu]

- 10. mdpi.com [mdpi.com]

LDC4297: A Potent CDK7 Inhibitor with Preclinical Promise in Oncology

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

LDC4297 is a highly potent and selective, non-covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). With a central role in regulating both the cell cycle and transcription, CDK7 has emerged as a compelling target in oncology. This document provides a comprehensive technical overview of the preclinical data supporting the potential of this compound in cancer research and development. It details the mechanism of action, summarizes key quantitative data, outlines experimental methodologies, and visualizes the core signaling pathways affected by this inhibitor. The information presented herein is intended to serve as a resource for researchers, scientists, and drug development professionals exploring the therapeutic utility of CDK7 inhibition.

Introduction

Cyclin-Dependent Kinase 7 (CDK7) is a serine/threonine kinase that plays a dual role in fundamental cellular processes. As a component of the CDK-activating kinase (CAK) complex, alongside Cyclin H and MAT1, it is responsible for the activating phosphorylation of several cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6. Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA Polymerase II (Pol II), a critical step for transcription initiation. Given the frequent dysregulation of both the cell cycle and transcriptional programs in cancer, targeting CDK7 presents a promising therapeutic strategy.

This compound has been identified as a novel, potent, and selective inhibitor of CDK7, demonstrating significant anti-proliferative effects in various cancer models. This whitepaper will delve into the preclinical evidence for this compound's potential in oncology, with a focus on its application in pancreatic and triple-negative breast cancer.

Mechanism of Action

This compound exerts its anti-tumor effects by directly inhibiting the kinase activity of CDK7. This inhibition disrupts two key cellular processes:

-

Cell Cycle Progression: By preventing the CDK7-mediated activation of cell cycle CDKs, this compound induces cell cycle arrest. The specific phase of arrest can be cell-line dependent, with reports of both G1 and G2/M arrest observed in different cancer cell types[1].

-

Transcriptional Regulation: Inhibition of CDK7's role within TFIIH leads to a reduction in RNA Polymerase II phosphorylation, thereby globally suppressing transcription. This is particularly detrimental to cancer cells, which are often "addicted" to the high-level expression of oncogenes and survival factors.

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Kinase Inhibitory Activity

| Target | IC50 (nM) | Source |

| CDK7 | 0.13 | [2][3] |

Table 2: In Vitro Anti-Proliferative Activity in a Pancreatic Cancer Cell Line Panel

| Cell Line | Viability Reduction at 0.3 µM this compound (3 days) | Source |

| Panc89 | Significant | [4] |

| PT45 | Significant | [4] |

| BxPc3 | Significant | [4] |

| Mia-Paca2 | Moderate | [4][5] |

| Panc1 | Less Sensitive | [4] |

Note: Specific IC50 values for each cell line were not provided in the source material, but relative sensitivity was described.

Table 3: In Vivo Pharmacokinetic Profile (Mouse)

| Parameter | Value | Dosage | Source |

| Half-life (t1/2) | 1.6 h | 100 mg/kg (p.o.) | [2][3] |

| Tmax | 0.5 h | 100 mg/kg (p.o.) | [2][3] |

| Cmax | 1,297.6 ng/mL | 100 mg/kg (p.o.) | [2][3] |

| Bioavailability | 97.7% | 100 mg/kg (p.o.) | [2][3] |

Key Preclinical Findings in Specific Cancers

Pancreatic Ductal Adenocarcinoma (PDAC)

Studies utilizing a panel of human pancreatic cancer cell lines have demonstrated that this compound can effectively reduce cell viability[4]. The sensitivity to this compound appears to be cell-line specific, with some lines showing a more robust response than others[4][5]. Mechanistically, treatment with this compound in sensitive PDAC cell lines leads to a significant downregulation of key cell cycle control genes, including CDK1, CDK2, and CDC25A/C[5]. This suggests a programmatic effect of CDK7 inhibition that contributes to the anti-proliferative phenotype[5].

Triple-Negative Breast Cancer (TNBC)

In models of triple-negative breast cancer, this compound has been shown to potently interfere with the expression of mutated p53[6]. This is a significant finding, as mutant p53 is a common feature of TNBC and is associated with its aggressive phenotype. The downregulation of mutated p53 by this compound highlights a potential targeted therapeutic strategy for this challenging cancer subtype[6].

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Cell Viability Assay (Pancreatic Cancer Cell Lines)

-

Cell Lines: A panel of human pancreatic cancer cell lines (e.g., Panc89, PT45, BxPc3, Mia-Paca2, Panc1).

-

Reagent: this compound dissolved in a suitable solvent (e.g., DMSO).

-

Procedure:

-

Seed cells in 96-well plates at a predetermined density.

-

After 24 hours, treat cells with increasing concentrations of this compound (e.g., up to 0.3 µM) or vehicle control.

-

Incubate for a specified period (e.g., 3 to 6 days).

-

Assess cell viability using an ATP-based assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

-

Measure luminescence using a plate reader.

-

Normalize data to vehicle-treated controls to determine the percentage of viable cells.

-

Western Blot Analysis (General Protocol)

-

Cell Lines: Relevant cancer cell lines (e.g., pancreatic or TNBC).

-

Procedure:

-

Treat cells with this compound at desired concentrations and for specified time points.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies against target proteins (e.g., CDK1, CDK2, CDC25A/C, phospho-Rb, total Rb, mutated p53, GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows related to this compound.

This compound Mechanism of Action

Caption: this compound inhibits CDK7, disrupting both cell cycle progression and transcription.

Experimental Workflow for In Vitro Analysis

Caption: Workflow for evaluating this compound's in vitro effects on cancer cells.

Clinical Perspective

Currently, there is no publicly available information on clinical trials specifically for this compound in oncology. However, several other CDK7 inhibitors are undergoing clinical evaluation for various solid and hematological malignancies. The preclinical data for this compound, particularly its high potency and demonstrated activity in challenging cancer models like pancreatic and triple-negative breast cancer, suggest that it could be a promising candidate for further development.

Conclusion

This compound is a potent and selective CDK7 inhibitor with a clear mechanism of action that disrupts fundamental processes in cancer cells. The preclinical data strongly support its potential as an anti-cancer agent, particularly in malignancies that are dependent on high transcriptional output or have specific vulnerabilities, such as mutated p53. Further in vivo efficacy studies in relevant cancer models are warranted to fully elucidate its therapeutic potential and to guide its potential translation into the clinic. This technical guide provides a foundational overview for researchers and drug developers interested in advancing the field of CDK7 inhibition in oncology.

References

- 1. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Control of Expression of Key Cell Cycle Enzymes Drives Cell Line-Specific Functions of CDK7 in Human PDAC Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Control of Expression of Key Cell Cycle Enzymes Drives Cell Line-Specific Functions of CDK7 in Human PDAC Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting Mutated p53 Dependency in Triple-Negative Breast Cancer Cells Through CDK7 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the chemical structure and properties of LDC4297

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of LDC4297, a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting CDK7.

Chemical Structure and Properties

This compound, with the systematic IUPAC name (R)-N-(2-(1H-pyrazol-1-yl)benzyl)-8-isopropyl-2-(piperidin-3-yloxy)pyrazolo[1,5-a][1][2][3]triazin-4-amine, is a member of the pyrazolotriazine class of compounds.[1] Its chemical structure is depicted below.

Chemical Structure of this compound

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | (R)-N-(2-(1H-pyrazol-1-yl)benzyl)-8-isopropyl-2-(piperidin-3-yloxy)pyrazolo[1,5-a][1][2][3]triazin-4-amine | [1] |

| Molecular Formula | C23H28N8O | [2] |

| Molecular Weight | 432.53 g/mol | [2] |

| Canonical SMILES | CC(C)C1=C2N=C(N=C(NCC3=CC=CC=C3N4C=CN=C4)N2N=C1)OC5CNCCC5 | [4] |

| Solubility | DMSO: ≥ 60 mg/mL (138.72 mM) Water: Insoluble | [4][5] |

| Appearance | White to off-white solid | [3] |

| CAS Number | 1453834-21-3 | [3] |

Mechanism of Action and Signaling Pathways

This compound is a highly potent and selective, reversible inhibitor of CDK7.[3][6] CDK7 is a key regulator of two fundamental cellular processes: transcription and cell cycle progression.[7]

As a core component of the CDK-activating kinase (CAK) complex, alongside Cyclin H and MAT1, CDK7 phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, thereby driving the cell cycle.[7][8] Additionally, CDK7 is a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAP II), a critical step for transcription initiation and elongation.[7]

By inhibiting CDK7, this compound disrupts these processes. One of the key downstream effects of this compound is the interference with the phosphorylation of the Retinoblastoma protein (Rb).[4][9] In its hypophosphorylated state, Rb binds to E2F transcription factors, preventing the expression of genes required for S-phase entry. The inhibition of CDK7 can lead to a block in the cell cycle.

The antiviral activity of this compound, particularly against human cytomegalovirus (HCMV), is attributed to its multifaceted mechanism of action, including the interference with virus-induced Rb phosphorylation.[9]

Below are diagrams illustrating the central role of CDK7 in transcription and cell cycle control, and the proposed mechanism of action for this compound.

Caption: CDK7's role in transcription as part of the TFIIH complex.

Caption: CDK7's role in cell cycle progression via CAK complex.

Biological Activity

This compound is a highly potent inhibitor of CDK7 with an IC50 value in the sub-nanomolar range. Its selectivity for CDK7 over other CDKs is a key feature.

Table 2: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Reference(s) |

| CDK7 | 0.13 | [5] |

This compound has demonstrated broad-spectrum antiviral activity against a range of DNA and RNA viruses. Its efficacy is particularly notable against human cytomegalovirus (HCMV).

Table 3: Antiviral Activity of this compound (EC50 values)

| Virus | Cell Line | EC50 (µM) | Reference(s) |

| Human Cytomegalovirus (HCMV) | HFF | 0.0245 | [2] |

| Herpes Simplex Virus-1 (HSV-1) | HFF | 0.02 | [3] |

| Herpes Simplex Virus-2 (HSV-2) | HFF | 0.27 | [3] |

| Varicella-Zoster Virus (VZV) | HFF | 0.06 | [3] |

| Epstein-Barr Virus (EBV) | - | 1.21 | [3] |

| Human Adenovirus 2 (HAdV-2) | - | 0.25 | [3] |

| Vaccinia Virus | - | 0.77 | [3] |

| Human Immunodeficiency Virus 1 (HIV-1) | - | 1.04 - 1.13 | [3] |

| Influenza A Virus | - | 0.99 | [3] |

Pharmacokinetic Properties

In vivo studies in mice have provided initial pharmacokinetic data for this compound.

Table 4: Pharmacokinetic Parameters of this compound in CD-1 Mice (100 mg/kg, oral administration)

| Parameter | Value | Reference(s) |

| Tmax (h) | 0.5 | [2][4] |

| Cmax (ng/mL) | 1297.6 | [2][4] |

| t1/2 (h) | 1.6 | [2][4] |

| Bioavailability (%) | 97.7 | [2][4] |

Experimental Protocols

The following are summaries of key experimental protocols used to characterize this compound.

In Vitro Kinase Inhibition Assay (LANCE TR-FRET)

This assay is used to determine the potency of this compound against CDK7.

-

Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the phosphorylation of a ULight™-labeled peptide substrate by the CDK7/CycH/MAT1 complex.

-

Procedure:

-

The CDK7/CycH/MAT1 enzyme, substrate, and ATP are incubated with varying concentrations of this compound.

-

A Europium (Eu)-labeled anti-phospho-antibody is added, which binds to the phosphorylated substrate.

-

If phosphorylation occurs, the Eu-donor and ULight™-acceptor are brought into proximity, resulting in a FRET signal upon excitation.

-

The signal is measured, and IC50 values are calculated from the dose-response curves.[9]

-

Caption: Workflow for the LANCE TR-FRET kinase inhibition assay.

Antiviral Activity Assay (HCMV GFP-based)

This assay determines the efficacy of this compound in inhibiting viral replication.

-

Principle: A recombinant HCMV expressing Green Fluorescent Protein (GFP) is used to infect human foreskin fibroblasts (HFFs). The level of GFP expression is proportional to the extent of viral replication.

-

Procedure:

-

HFFs are infected with the GFP-expressing HCMV.

-

The infected cells are treated with various concentrations of this compound.

-

After a defined incubation period (e.g., 7 days), the cells are lysed.

-

The GFP fluorescence is quantified using a fluorometer.

-

EC50 values are determined from the dose-response inhibition of GFP expression.[9]

-

Cytotoxicity Assay (Trypan Blue Exclusion)

This assay assesses the toxicity of this compound to cells.

-

Principle: Viable cells have intact cell membranes that exclude the trypan blue dye, while non-viable cells take up the dye and appear blue.

-

Procedure:

-

Cells are incubated with a range of this compound concentrations for a specific duration.

-

The cells are then stained with a trypan blue solution.

-

The number of viable (unstained) and non-viable (blue) cells is counted using a hemocytometer or an automated cell counter.

-

The percentage of viable cells is calculated to determine the cytotoxic concentration 50 (CC50).[4]

-

Synthesis